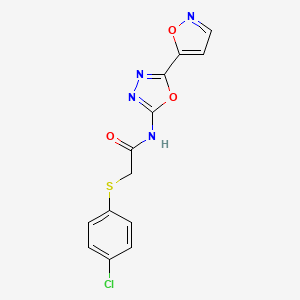
2-((4-chlorophenyl)thio)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-chlorophenyl)thio)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide, commonly known as CTX, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. Its unique chemical structure and properties have made it a subject of extensive research in recent years.
Mécanisme D'action
The exact mechanism of action of CTX is not fully understood. However, studies have shown that CTX inhibits the activity of certain enzymes, including acetylcholinesterase and tyrosinase. It also exhibits antibacterial and antifungal activity by disrupting the cell membrane and inhibiting the synthesis of essential macromolecules.
Biochemical and Physiological Effects:
Studies have shown that CTX exhibits various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CTX is its versatility and potential for use in various fields. Its unique chemical structure and properties make it a valuable tool for researchers in medicinal chemistry, agriculture, and material science. However, CTX has certain limitations, including its toxicity and potential side effects. It is important to use CTX in controlled environments and with proper safety measures to avoid any adverse effects.
Orientations Futures
There are several future directions for the research and development of CTX. One potential area of focus is the optimization of its synthesis method to improve yield and reduce cost. Another area of interest is the development of new derivatives of CTX with improved properties and potential applications. Additionally, further studies are needed to fully understand the mechanism of action of CTX and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of CTX involves a multistep process that starts with the reaction of 4-chlorothiophenol with potassium carbonate in dimethylformamide. The resulting product is then treated with ethyl chloroacetate, followed by the reaction with hydroxylamine hydrochloride and sodium acetate to form the oxadiazole ring. The final product is obtained by reacting the oxadiazole intermediate with 5-(isoxazol-5-yl)-1,3,4-thiadiazol-2-amine in the presence of triethylamine.
Applications De Recherche Scientifique
CTX has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, CTX has shown promising results in the treatment of cancer, bacterial infections, and inflammatory diseases. In agriculture, CTX has been used as a fungicide and insecticide due to its antifungal and insecticidal properties. In material science, CTX has been used as a precursor for the synthesis of various organic compounds.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4O3S/c14-8-1-3-9(4-2-8)22-7-11(19)16-13-18-17-12(20-13)10-5-6-15-21-10/h1-6H,7H2,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFVSWFVHKEJEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)NC2=NN=C(O2)C3=CC=NO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-chlorophenyl)thio)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(3-Hydroxy-propyl)-benzoimidazol-1-yl]-N-isopropyl-N-phenyl-acetamide](/img/structure/B2792224.png)
![2-[Methyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B2792225.png)


![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-2-yl)methanone](/img/structure/B2792229.png)

![7-Bromo-2-chloro-6-methylthieno[3,2-d]pyrimidine](/img/structure/B2792234.png)


![7-[(2-Chlorophenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione](/img/structure/B2792238.png)

![3,4-difluoro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B2792241.png)

